molecular formula C10H14N2O B13963018 (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol

(1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol

Cat. No.: B13963018
M. Wt: 178.23 g/mol
InChI Key: ASZPMYAZQUYJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol: is an organic compound that features a pyridine ring attached to an azetidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with the azetidine intermediate.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or azetidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogenated compounds and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1-(Pyridin-2-ylmethyl)azetidin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (1-(Pyridin-2-ylmethyl)azetidin-3-yl)amine: Contains an amine group instead of methanol.

    (1-(Pyridin-2-ylmethyl)azetidin-3-yl)acetate: Features an acetate group in place of methanol.

Uniqueness

  • The presence of the methanol group in (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol provides unique reactivity and potential biological activity compared to its analogs.
  • The combination of the pyridine and azetidine rings offers a distinct structural framework that can interact with various biological targets.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

[1-(pyridin-2-ylmethyl)azetidin-3-yl]methanol

InChI

InChI=1S/C10H14N2O/c13-8-9-5-12(6-9)7-10-3-1-2-4-11-10/h1-4,9,13H,5-8H2

InChI Key

ASZPMYAZQUYJSL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=CC=N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.